N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)21-16-7-10-18-14(12-16)4-3-11-22(18)26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCARBFCFQLZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 6-Nitroquinoline
The tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation of 6-nitroquinoline. As demonstrated in analogous systems, quinoline derivatives undergo hydrogenation under H₂ pressure (3–5 MPa) in methanol or ethanol at 50–80°C using palladium or rhodium catalysts. For example, Ambeed’s protocol for 1,2,3,4-tetrahydroquinolin-6-amine employs a stainless steel autoclave with H₂ (4 MPa) and methanol at 80°C for 24 hours.
Table 1: Hydrogenation Conditions for 6-Nitroquinoline
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C or Rh complexes | |
| Solvent | Methanol | |
| Temperature | 80°C | |
| H₂ Pressure | 4 MPa | |
| Reaction Time | 24 hours |
Reduction of Nitro Group to Amine
Post-hydrogenation, the 6-nitro group is reduced to an amine. Catalytic hydrogenation remains effective, though alternative methods like Fe/HCl or Zn/HCl may be employed. For instance, Ambeed’s procedure uses H₂ with a platinum catalyst in ethanol at 40°C under 15 kg pressure, achieving 90% enantiomeric excess for related compounds.
Protection of the C6 Amino Group
To prevent unwanted sulfonylation at C6, the primary amine is protected. Acetylation or tert-butoxycarbonyl (Boc) protection is standard.
Acetylation Protocol :
- Reagents : Acetic anhydride, triethylamine
- Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
- Yield : >95% (analogous systems).
Sulfonylation at the N1 Position
The secondary amine (N1) reacts with 4-fluorophenylsulfonyl chloride under basic conditions. Pyridine or triethylamine neutralizes HCl, while dichloromethane or THF serves as the solvent.
Table 2: Sulfonylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Sulfonylating Agent | 4-Fluorophenylsulfonyl chloride | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → Room temperature | |
| Reaction Time | 12 hours |
Selectivity for N1 over C6 is achieved by using one equivalent of sulfonyl chloride and a bulky base to favor the less sterically hindered secondary amine.
Deprotection of the C6 Amino Group
The acetyl group is hydrolyzed under acidic (HCl/dioxane) or basic (NaOH/ethanol) conditions. For Boc protection, trifluoroacetic acid in dichloromethane (1:1 v/v) at 0°C for 1 hour is effective.
Acylation to Form Isobutyramide
The C6 amine reacts with isobutyryl chloride in the presence of a base (e.g., pyridine) or coupling agents (e.g., EDCl/HOBt). Schotten-Baumann conditions (aqueous NaOH/dichloromethane) prevent over-acylation.
Table 3: Acylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Acylating Agent | Isobutyryl chloride | |
| Base | Pyridine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → Room temperature | |
| Reaction Time | 6 hours |
Alternative Synthetic Routes
Direct Sulfonylation-Acylation Sequence
In cases where protection is omitted, selective sulfonylation at N1 is feasible by controlling stoichiometry. However, disulfonylation byproducts (5–15%) necessitate chromatographic purification.
One-Pot Hydrogenation-Sulfonylation
A streamlined approach involves hydrogenating 6-nitroquinoline and directly sulfonylating the intermediate without isolating 6-amino-1,2,3,4-tetrahydroquinoline. This method reduces steps but risks over-sulfonylation.
Optimization and Catalytic Considerations
Catalyst choice critically impacts hydrogenation efficiency. Rhodium complexes (e.g., diiodo(p-cymene)ruthenium(II) dimer) with chiral ligands like Mandyphos enhance enantioselectivity in asymmetric reductions. For example, Mandyphos SL-M004-2 achieves 42% yield in hydrogenating α,β-unsaturated amides.
Table 4: Catalytic Systems for Hydrogenation
| Catalyst | Ligand | Yield | Source |
|---|---|---|---|
| Diiodo(p-cymene)ruthenium(II) dimer | Mandyphos SL-M004-2 | 42% | |
| Pd/C | None | 85%* |
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline core can yield quinoline derivatives, while reduction of the sulfonyl group can produce sulfide compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has been studied for its ability to inhibit cancer cell proliferation. Case studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action.
1.2 Anti-inflammatory Effects
The sulfonamide group in this compound is known for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Mechanistic Insights
2.1 Enzyme Inhibition
This compound may act as an enzyme inhibitor. Research has shown that similar sulfonamide-containing compounds can inhibit various enzymes involved in metabolic pathways related to cancer and inflammation. For instance, studies have reported the inhibition of inducible nitric oxide synthase (iNOS), which plays a role in inflammation and cancer progression .
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer effects of related tetrahydroquinoline derivatives, it was found that compounds with similar structural features exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of sulfonamide derivatives demonstrated that these compounds significantly reduced inflammation markers in animal models of arthritis. The mechanism involved the downregulation of COX-2 expression and subsequent reduction in prostaglandin E2 levels.
Mechanism of Action
The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The fluorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
*Molecular weights estimated based on structural formulas.
Key Observations:
1-Position Diversity: The target compound’s 4-fluorophenyl sulfonyl group contrasts with trifluoroacetyl () or alkylamine substituents (–3). Sulfonyl groups enhance stability and target binding compared to bulkier trifluoroacetyl or flexible amine chains . Fluorine in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, improving pharmacokinetics .
Amides (target) versus carboximidamides (–3) differ in hydrogen-bonding capacity, which could affect potency and selectivity .
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C17H20FNO3S
- Molecular Weight : 335.41 g/mol
The presence of the 4-fluorophenyl group and the sulfonyl moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various sulfonamide compounds demonstrated that modifications in the fluorophenyl group could enhance antibacterial activity against specific pathogens. The incorporation of fluorine atoms is known to influence the lipophilicity and permeability of compounds, potentially improving their bioavailability and efficacy .
Anticancer Potential
The tetrahydroquinoline scaffold has been associated with anticancer activity in several studies. Compounds with this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of tetrahydroquinoline exhibited cytotoxic effects against breast cancer cell lines, suggesting that this compound may also possess similar properties .
1. Synthesis and Evaluation of Antimicrobial Activity
In a study examining several sulfonamide derivatives, including those with tetrahydroquinoline structures, researchers found that certain modifications led to enhanced antimicrobial efficacy. The introduction of the 4-fluorophenyl group was particularly noted for increasing activity against Gram-positive bacteria .
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 12 µg/mL | 16 µg/mL |
| This compound | 8 µg/mL | 10 µg/mL |
2. Anticancer Activity Assessment
A comparative study evaluated various tetrahydroquinoline derivatives for their anticancer effects on different cancer cell lines. The results indicated that compounds with fluorinated phenyl groups showed increased potency in inhibiting cell growth.
| Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in HeLa Cells |
|---|---|---|
| Compound B | 5.0 | 7.5 |
| This compound | 3.5 | 5.0 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Cell Membrane Disruption : The lipophilic nature of the compound may enhance its ability to penetrate bacterial membranes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide to ensure high yield and purity?
- Methodological Answer : Synthesis involves sequential sulfonylation of the tetrahydroquinoline core followed by amidation. Key steps include:
- Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in dichloromethane (DCM) at 0–5°C .
- Amidation with isobutyryl chloride in dimethylformamide (DMF) at room temperature, monitored via thin-layer chromatography (TLC) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Reaction yields typically range from 65–80% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the presence of the tetrahydroquinoline core (δ 1.5–2.8 ppm for cyclohexene protons), 4-fluorophenyl sulfonyl group (δ 7.6–7.9 ppm), and isobutyramide methyl groups (δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and sulfonyl (δ 125–135 ppm) carbons .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%) .
Advanced Research Questions
Q. How can structural modifications of the tetrahydroquinoline core or sulfonyl group influence biological activity?
- Methodological Answer :
- Tetrahydroquinoline Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 7-position enhances binding to enzymatic targets (e.g., carbonic anhydrase) by altering electron density. Computational docking (AutoDock Vina) predicts binding affinities .
- Sulfonyl Group Variations : Replacing the 4-fluorophenyl sulfonyl with thiophene-2-sulfonyl improves solubility but reduces metabolic stability. Comparative IC₅₀ studies (enzyme inhibition assays) and logP measurements guide optimization .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays), buffer systems (pH 7.4), and compound concentrations (10 µM–1 mM) to minimize variability .
- Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based) with cellular proliferation assays (MTT or ATP-lite) to confirm target-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies, accounting for batch effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS proteomics .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map downstream signaling pathways (e.g., MAPK/ERK) .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kᵽ) to purified target proteins (e.g., recombinant enzymes) .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Library Design : Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -CH₃ at the 4-fluorophenyl group) using parallel synthesis .
- QSAR Modeling : Apply 3D-QSAR (CoMFA/CoMSIA) to correlate molecular fields (steric, electrostatic) with activity data. Validation via leave-one-out cross-R² (>0.7) ensures robustness .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB: 6XYZ) to resolve binding modes and guide rational design .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution (LC-MS/MS) to identify absorption/metabolism issues .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HR-MS to assess metabolic stability .
- Species-Specific Effects : Compare target protein homology (e.g., human vs. murine carbonic anhydrase isoforms) using BLAST and validate with cross-species enzyme assays .
Tables for Key Data
Table 1 : Representative Synthesis Yields and Purity
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | Et₃N | 75 | 92 |
| Amidation | DMF | None | 68 | 95 |
| Final Purification | Ethyl acetate | Silica gel | – | 98 |
Table 2 : Biological Activity of Key Derivatives
| Derivative | Target Enzyme IC₅₀ (nM) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | 120 ± 15 | 2.8 | 12 |
| 7-NO₂ Analog | 45 ± 8 | 3.1 | 8 |
| Thiophene-Sulfonyl | 210 ± 20 | 2.2 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
